3'-Benzyloxy-5,6,7,4'-tetramethoxyflavone
Overview
Description
3’-Benzyloxy-5,6,7,4’-tetramethoxyflavone is a bioactive compound that exhibits anti-inflammatory and anticancer activities . It is a type of flavonoid compound .
Molecular Structure Analysis
The molecular formula of 3’-Benzyloxy-5,6,7,4’-tetramethoxyflavone is C26H24O7. Its molecular weight is 448.46 g/mol .Scientific Research Applications
Synthesis and Structural Analysis : Studies have been conducted on the synthesis of various flavone derivatives, including 3'-Benzyloxy-5,6,7,4'-tetramethoxyflavone, and their structural analysis. These synthetic approaches often involve isomerization, oxidation, and debenzylation processes (Fukui, Matsumoto, & Tanaka, 1969).
Pharmacokinetics and Metabolism : Research on polymethoxyflavones (PMFs), including 3',4',5-Trihydroxy-6,7,8-trimethoxyflavone, a related compound, has investigated their pharmacokinetic properties and metabolism in vivo. These studies help understand how these compounds are absorbed, distributed, metabolized, and excreted in the body (You et al., 2021).
Potential Anticancer Activity : Some studies have isolated and characterized polymethoxylated flavonoids from natural sources, like tangerine peel oil, and evaluated their potential anticancer activity. These compounds, including 5,6,7,4'-tetramethoxyflavone, have shown significant activity against various strains of carcinoma cells (Chen, Montanari, & Widmer, 1997).
Antioxidative Effects : Research on compounds such as 3′-hydroxy-5,6,7,4′-tetramethoxyflavone has revealed their antioxidative potency. These compounds have been studied for their potential health benefits, especially in relation to oxidative stress (Akowuah et al., 2004).
Anti-Inflammatory Properties : Flavones and their derivatives, including 3',4'-dimethoxy-7,8-dimethylflavone and 3',4',7,8-tetramethoxyflavone, have been investigated for their potential anti-inflammatory effects. They have been found to inhibit lipid peroxidation and reduce the release of inflammatory mediators (Ballesteros et al., 1995).
Biotransformation by Intestinal Bacteria : A study on the metabolism of polymethoxyflavones (PMFs) by human intestinal bacteria highlights the role of gut microbiota in the bioconversion of these compounds. This research provides insights into how PMFs, including related compounds, are metabolized in the human intestine (Kim, Kim, & Han, 2014).
properties
IUPAC Name |
5,6,7-trimethoxy-2-(4-methoxy-3-phenylmethoxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O7/c1-28-19-11-10-17(12-21(19)32-15-16-8-6-5-7-9-16)20-13-18(27)24-22(33-20)14-23(29-2)25(30-3)26(24)31-4/h5-14H,15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRWNGHEONTZGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427266 | |
Record name | 3'-Benzyloxy-5,6,7,4'-tetramethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Benzyloxy-5,6,7,4'-tetramethoxyflavone | |
CAS RN |
21764-08-9 | |
Record name | 3'-Benzyloxy-5,6,7,4'-tetramethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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